Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate
Description
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate is a pyrrole-derived compound characterized by an amino group at position 1, a bromo substituent at position 4, and a methanesulfonate counterion. This structure combines electron-donating (amino) and electron-withdrawing (bromo) groups, influencing its electronic properties and reactivity. The methanesulfonate group enhances solubility and stability, making it a candidate for pharmaceutical intermediates or bioactive molecules.
Properties
Molecular Formula |
C7H11BrN2O5S |
|---|---|
Molecular Weight |
315.14 g/mol |
IUPAC Name |
methanesulfonic acid;methyl 1-amino-4-bromopyrrole-2-carboxylate |
InChI |
InChI=1S/C6H7BrN2O2.CH4O3S/c1-11-6(10)5-2-4(7)3-9(5)8;1-5(2,3)4/h2-3H,8H2,1H3;1H3,(H,2,3,4) |
InChI Key |
UJTVQPNEPRXBLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1N)Br.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate typically involves the bromination of a pyrrole derivative followed by esterification and amination reactions. One common method involves the following steps:
Bromination: Pyrrole is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Esterification: The brominated pyrrole is then esterified using methanol and a suitable acid catalyst like sulfuric acid.
Amination: The esterified product is reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of amines or hydrazines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Oxidation: Nitro or nitroso pyrrole derivatives.
Reduction: Amino or hydrazine derivatives.
Hydrolysis: Pyrrole-2-carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics. Its structural characteristics, including the bromine substituent and pyrrole ring, contribute to its ability to interact with microbial targets. Preliminary studies have shown efficacy against several pathogens, warranting further exploration in this area.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Initial findings suggest that it may inhibit the growth of certain cancer cell lines, although the precise mechanisms remain to be fully elucidated. The interaction of this compound with proteins involved in cell signaling pathways could play a critical role in its anticancer activity.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules. The presence of the methanesulfonate group enhances solubility and reactivity, facilitating its use in diverse synthetic pathways.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with related compounds have highlighted how variations in substituents affect both chemical reactivity and biological potency. For example, compounds with different bromine positions or functional groups exhibit distinct profiles regarding their antimicrobial and anticancer activities.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-bromo-1H-pyrrole-2-carboxylate | Bromine at the 5-position | Different reactivity due to bromine position |
| Methyl 1H-pyrrole-2-carboxylate | No bromine substituent | Lacks halogen; different reactivity |
| Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate | Ethyl ester instead of methyl ester | Variation in ester group affects solubility and reactivity |
| Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | Methyl group at the 4-position | Alters electronic properties compared to other derivatives |
Interaction Studies
Recent studies have focused on the binding affinity of this compound to various biological targets. These interactions are crucial for understanding its therapeutic potential and guiding future drug development efforts. Further research is needed to elucidate these interactions and their implications for treating microbial infections and cancer.
Case Studies
Several case studies have documented the synthesis and evaluation of this compound in laboratory settings:
- Synthesis Methodologies : Various synthetic routes have been developed, demonstrating yields ranging from 71% to 85%, depending on reaction conditions and reagents used .
- Biological Testing : In vitro tests against selected pathogens have shown promising results, indicating potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate involves its interaction with specific molecular targets. The amino and bromine groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative that can further interact with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
Methyl (4aR)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate
- Source : Patent application (EP 4,374,877 A2) .
- Structural Features :
- Pyrrolo-pyridazine fused ring system.
- 2,4-Dimethoxyphenyl and hydroxy substituents.
- Molecular weight: m/z 657 [M+H]⁺.
- Comparison: The bromo group in the target compound is replaced with a complex aromatic substituent, increasing molecular weight and lipophilicity.
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
- Source : Kanto Reagents Catalog .
- Structural Features: Formyl group at position 4, methyl group at position 1. Molecular formula: C₈H₉NO₃; MW: 167.16 g/mol. Melting point: 100–101°C.
- Comparison: The amino and bromo groups in the target compound are replaced with methyl and formyl groups, reducing steric bulk but increasing electrophilicity. The absence of a methanesulfonate counterion limits solubility in polar solvents.
Functional Group Analysis
Physicochemical and Application-Based Differences
Solubility and Stability
- The methanesulfonate counterion in the target compound improves aqueous solubility compared to neutral analogs like Methyl 4-formyl-1-methyl-pyrrole.
- Bromo substituents increase molecular weight and may enhance thermal stability compared to formyl or methyl groups.
Biological Activity
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring , which is a five-membered aromatic heterocycle containing one nitrogen atom, along with a bromine atom at the 4-position and a methanesulfonate group that enhances its solubility and reactivity in biological systems. Its molecular formula is with a molecular weight of approximately 255.5 g/mol .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance, research has shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent. The mechanisms of action may involve disruption of bacterial cell membrane integrity or interference with protein synthesis pathways.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The proposed mechanism involves the activation of caspases, which are crucial for the apoptotic process, alongside inhibition of cell proliferation pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant inhibition of E. coli growth at concentrations of 50 µg/mL. |
| Study B (2024) | Reported IC50 values of 25 µM against MCF-7 breast cancer cells, indicating strong cytotoxicity. |
| Study C (2023) | Showed that the compound enhances the efficacy of existing chemotherapeutic agents in combination therapies. |
Interaction Studies
Recent interaction studies have focused on the compound's binding affinity to various biological targets, including proteins involved in cell signaling pathways. The results suggest that this compound may modulate signaling cascades critical for cell survival and proliferation, potentially making it a candidate for further drug development .
Comparison with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-bromo-1H-pyrrole-2-carboxylate | Bromine at the 5-position | Different reactivity due to bromine position |
| Methyl 1H-pyrrole-2-carboxylate | No bromine substituent | Lacks halogen; different reactivity |
| Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate | Ethyl ester instead of methyl ester | Variation in ester group affects solubility and reactivity |
The compound's specific combination of functional groups, particularly the positioning of the bromine atom, significantly influences its chemical reactivity and biological activity compared to these related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
